Sulfo-Cy5 Hydrazide: An In-depth Technical Guide for Researchers
Sulfo-Cy5 Hydrazide: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Sulfo-Cy5 hydrazide, a fluorescent dye crucial for the specific labeling and analysis of biomolecules. Tailored for researchers, scientists, and drug development professionals, this document details the dye's mechanism of action, presents its key quantitative data, and offers detailed experimental protocols for its application in glycoprotein labeling, flow cytometry, and fluorescence microscopy.
Introduction to Sulfo-Cy5 Hydrazide
Sulfo-Cy5 hydrazide is a highly water-soluble, far-red fluorescent dye that belongs to the cyanine dye family.[1][] Its key feature is a hydrazide functional group (-NH-NH2) that specifically reacts with aldehyde or ketone groups to form a stable hydrazone bond.[3] This reactivity makes it an excellent tool for labeling biomolecules that either naturally contain or can be modified to present these carbonyl groups.
The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the dye molecule.[3] This is a significant advantage in biological applications as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of proteins.[3]
The core of its utility lies in a two-step process for labeling glycoproteins:
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Oxidation: The cis-diol groups present in the sugar moieties (like sialic acids) of glycoproteins are gently oxidized using sodium periodate (NaIO₄). This reaction cleaves the bond between the two hydroxyl-bearing carbons and converts them into reactive aldehyde groups.
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Hydrazone Formation: The hydrazide group of Sulfo-Cy5 then nucleophilically attacks the newly formed aldehydes, resulting in the formation of a stable covalent hydrazone linkage. This attaches the fluorescent dye specifically to the carbohydrate portions of the glycoprotein.
This site-specific labeling approach is particularly advantageous as it often targets glycosylation sites that are distal to the protein's active or binding domains, thereby preserving its biological function.
Core Properties and Quantitative Data
The spectral properties of Sulfo-Cy5 make it well-suited for various fluorescence-based applications, including fluorescence microscopy and flow cytometry. Its emission in the far-red region of the spectrum minimizes interference from cellular autofluorescence, leading to a high signal-to-noise ratio.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.2 | |
| Molecular Weight | ~656.83 g/mol | |
| Solubility | High in water and polar organic solvents (DMSO, DMF) |
Detailed Experimental Protocols
Labeling of Cell Surface Glycoproteins with Sulfo-Cy5 Hydrazide
This protocol describes the labeling of glycoproteins on the surface of live cells.
Materials:
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Cells of interest (suspension or adherent)
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Sulfo-Cy5 hydrazide
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Sodium periodate (NaIO₄)
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Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4, ice-cold
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Quenching Solution (e.g., 10 mM glycerol in PBS)
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Anhydrous DMSO (for preparing dye stock solution)
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FACS Buffer (PBS with 2% Fetal Bovine Serum and 1 mM EDTA)
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Microcentrifuge tubes
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Refrigerated centrifuge
Procedure:
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Cell Preparation:
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For suspension cells, harvest by centrifugation (300-400 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS, pH 7.4.
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For adherent cells, gently detach using a non-enzymatic method (e.g., cell scraper or EDTA-based buffer), then wash as for suspension cells.
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Perform a cell count and ensure viability is >95%.
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Resuspend the cell pellet in ice-cold PBS, pH 6.5 to a concentration of 1 x 10⁷ cells/mL.
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Oxidation of Sialoglycans:
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Prepare a fresh 2 mM solution of NaIO₄ in ice-cold PBS, pH 6.5. Protect from light.
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To 100 µL of the cell suspension (1 x 10⁶ cells), add 100 µL of the 2 mM NaIO₄ solution for a final concentration of 1 mM.
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Incubate on ice for 15 minutes in the dark.
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Quenching:
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Add 1 mL of ice-cold Quenching Solution to the cells to stop the oxidation reaction.
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Incubate on ice for 5 minutes.
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Pellet the cells by centrifugation (300-400 x g for 5 minutes at 4°C) and discard the supernatant.
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Labeling with Sulfo-Cy5 Hydrazide:
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Wash the cells twice with ice-cold PBS, pH 7.4 to remove residual quenching reagent.
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Prepare a working solution of Sulfo-Cy5 hydrazide in PBS, pH 7.4. If a stock solution in DMSO is used, ensure the final DMSO concentration does not exceed 1-2%. A typical starting concentration for the hydrazide probe is 10-50 µM.
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Resuspend the cell pellet in the Sulfo-Cy5 hydrazide solution.
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Incubate for 30-60 minutes at room temperature, protected from light.
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Final Washes:
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Pellet the cells and discard the labeling solution.
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Wash the cells three times with 1 mL of FACS Buffer to remove unreacted dye.
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The labeled cells are now ready for downstream analysis.
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Analysis of Labeled Cells by Flow Cytometry
Procedure:
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Resuspend the final cell pellet from the labeling protocol in 500 µL of FACS Buffer.
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Transfer the cell suspension to a flow cytometry tube.
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Acquire data on a flow cytometer equipped with a laser for excitation near 640 nm (e.g., a red laser) and an emission filter appropriate for Cy5 (typically around 660/20 nm).
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Include appropriate controls:
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Unlabeled cells (no oxidation, no dye).
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Cells treated with NaIO₄ only (no dye).
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Cells treated with Sulfo-Cy5 hydrazide only (no oxidation).
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Visualization of Labeled Cells by Fluorescence Microscopy
Procedure:
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After the final wash step in the labeling protocol, resuspend the cells in an appropriate imaging buffer.
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Seed the cells onto a glass-bottom dish or slide suitable for microscopy.
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Allow the cells to adhere if necessary.
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Image the cells using a fluorescence microscope equipped with a Cy5 filter set (excitation ~620-640 nm, emission ~660-680 nm).
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Acquire images and analyze the localization of the fluorescent signal, which corresponds to the location of the labeled glycoproteins.
Visualizations: Signaling Pathways and Experimental Workflows
To aid in the understanding of the processes described, the following diagrams have been generated using Graphviz.
